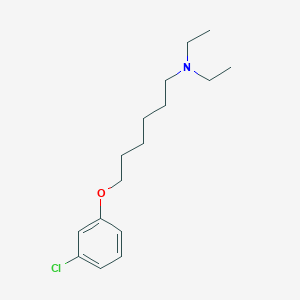acetate CAS No. 79525-86-3](/img/structure/B5090808.png)
ethyl [(5-butyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate
Übersicht
Beschreibung
Ethyl [(5-butyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate, also known as BTA-EG4, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of ethyl [(5-butyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate involves its ability to chelate copper ions. Copper ions play a crucial role in a variety of biological processes, including cellular respiration, neurotransmitter synthesis, and connective tissue formation. By binding to copper ions, this compound can interfere with these processes, making it a potentially useful tool for studying copper-dependent biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not appear to have any significant effects on cellular viability or function. However, its ability to chelate copper ions could potentially have downstream effects on biological processes that are dependent on copper.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ethyl [(5-butyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate is its selectivity for copper ions. This property makes it a useful tool for studying copper-dependent biological systems. Additionally, the synthesis method for this compound is relatively simple and cost-effective. However, one limitation of this compound is its potential to interfere with other biological processes that are dependent on copper. It is important for researchers to carefully consider the potential downstream effects of using this compound in their experiments.
Zukünftige Richtungen
There are several future directions for the use of ethyl [(5-butyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate in scientific research. One potential application is in the development of new imaging techniques for copper in living cells and tissues. Additionally, this compound could be used to study the role of copper in various biological processes, such as cellular respiration and neurotransmitter synthesis. Finally, the development of new analogs of this compound could lead to the discovery of compounds with even greater selectivity and potency for copper ions.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in scientific research. Its ability to selectively bind to copper ions makes it a useful tool for imaging copper in living cells and tissues, as well as studying copper-dependent biological processes. While there are some limitations to its use, the future directions for this compound research are exciting and could lead to significant advances in our understanding of copper-dependent biology.
Synthesemethoden
The synthesis of ethyl [(5-butyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate involves the reaction of 5-butyl-1,3,4-thiadiazole-2-amine with ethyl oxalyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then treated with ethylenediamine to yield this compound. The synthesis method is relatively simple and cost-effective, making it an attractive option for researchers.
Wissenschaftliche Forschungsanwendungen
Ethyl [(5-butyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate has been found to have various applications in scientific research. One of the most promising applications is in the field of bioimaging. This compound has been shown to selectively bind to copper ions, which are essential for a variety of biological processes. This property makes this compound a useful tool for imaging copper in living cells and tissues.
Eigenschaften
IUPAC Name |
ethyl 2-[(5-butyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-3-5-6-7-12-13-10(17-7)11-8(14)9(15)16-4-2/h3-6H2,1-2H3,(H,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRKWZHQKDZCMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901189672 | |
| Record name | Ethyl 2-[(5-butyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901189672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794810 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
79525-86-3 | |
| Record name | Ethyl 2-[(5-butyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79525-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[(5-butyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901189672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-dibenzyl-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-2-methyl-1-propanamine](/img/structure/B5090730.png)

![5-[(2-methoxyphenoxy)methyl]-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B5090765.png)
![2-(1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)ethanol](/img/structure/B5090774.png)


![N~2~-1,3-benzodioxol-5-yl-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5090788.png)

![2-{2-[(4-tert-butylphenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5090796.png)

![N-cycloheptyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5090820.png)
![{2-[2-(2-ethoxyphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5090826.png)
![4-{3-chloro-4-[(2-chlorobenzyl)oxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5090827.png)